molecular formula C21H17N3O3 B12454861 N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylpropanamide

N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylpropanamide

Cat. No.: B12454861
M. Wt: 359.4 g/mol
InChI Key: IONFRQPTQRYFKG-UHFFFAOYSA-N
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Description

N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylpropanamide is a compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities. This compound features a furan ring, an oxadiazole ring, and a phenylpropanamide moiety, making it a complex and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylpropanamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to furan-2,5-dione derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylpropanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylpropanamide is unique due to its specific combination of furan, oxadiazole, and phenylpropanamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C21H17N3O3

Molecular Weight

359.4 g/mol

IUPAC Name

N-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]-3-phenylpropanamide

InChI

InChI=1S/C21H17N3O3/c25-19(13-8-15-5-2-1-3-6-15)22-17-11-9-16(10-12-17)20-23-24-21(27-20)18-7-4-14-26-18/h1-7,9-12,14H,8,13H2,(H,22,25)

InChI Key

IONFRQPTQRYFKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CO4

Origin of Product

United States

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